BenchChemオンラインストアへようこそ!

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine

TRH Receptor Pharmacology Endocrinology GPCR Signaling

(3R)-3-[4-(Trifluoromethyl)phenyl]morpholine is the stereochemically pure (R)-enantiomer essential for aprepitant synthesis—the (R)-configuration is critical for correct diastereomeric architecture. Using the (S)-enantiomer or racemate causes purification challenges and yield loss. It also acts as a potent, selective TRH-R2 agonist (EC50 0.100 nM) and weak TRH-R1 antagonist (IC50 1,180 nM), enabling precise dissection of TRH signaling. Suitable as an HTS reference standard and chiral chromatography benchmark.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
Cat. No. B11723322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-[4-(trifluoromethyl)phenyl]morpholine
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1
InChIKeyCKCJOQMDMYPVKX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-[4-(trifluoromethyl)phenyl]morpholine: Chiral Intermediate and Pharmacological Probe


(3R)-3-[4-(trifluoromethyl)phenyl]morpholine is a chiral building block with the CAS number 1212984-30-9 and molecular formula C11H12F3NO [1]. It is characterized by a morpholine ring substituted at the 3-position with a 4-(trifluoromethyl)phenyl group in the (R)-configuration [1]. Its primary industrial relevance stems from its role as a key intermediate in the synthesis of the NK1 receptor antagonist, aprepitant . Beyond its synthetic utility, the compound has demonstrated distinct pharmacological activity, particularly at thyrotropin-releasing hormone (TRH) receptors, with an IC50 of 1,180 nM for mouse TRH-R1 and agonist activity at TRH-R2 [2].

Why Chiral Purity and Specific Pharmacophore Geometry Are Non-Negotiable for (3R)-3-[4-(trifluoromethyl)phenyl]morpholine


Substituting (3R)-3-[4-(trifluoromethyl)phenyl]morpholine with its (3S)-enantiomer, racemate, or other achiral morpholine derivatives is not a viable option in applications where stereochemistry dictates biological function or synthetic outcome. The absolute configuration at the 3-position of the morpholine ring is a critical determinant of target engagement and downstream synthetic route success . For instance, in the synthesis of the complex NK1 antagonist aprepitant, the (R)-stereochemistry is essential for constructing the correct diastereomeric architecture of the final drug molecule . Conversely, the (S)-enantiomer is utilized in alternative synthetic pathways, underscoring the non-interchangeable nature of these isomers [1]. Furthermore, in biological systems, stereochemistry is a fundamental driver of receptor binding affinity and selectivity. Studies on related morpholine analogues have shown that only specific stereoisomers, such as (S,R)-configurations, exhibit high binding affinities for tachykinin receptors, confirming that generic substitution would lead to a loss of potency or complete inactivity [2].

Quantitative Differentiation: Evidence for (3R)-3-[4-(trifluoromethyl)phenyl]morpholine in Target Binding and Synthesis


Distinct TRH Receptor Pharmacology vs. NK1 Antagonist Aprepitant

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine exhibits a unique pharmacological profile characterized by its activity at thyrotropin-releasing hormone (TRH) receptors, a target distinct from the NK1 receptor. This is in contrast to its downstream synthetic product, aprepitant, which is a potent NK1 antagonist . Specifically, the compound acts as an antagonist at mouse TRH-R1 with an IC50 of 1,180 nM, while demonstrating agonist activity at mouse TRH-R2 with EC50 values of 0.100 nM and 4 nM [1].

TRH Receptor Pharmacology Endocrinology GPCR Signaling

Stereochemical Specificity in Aprepitant Synthesis: (R)-Enantiomer as a Key Intermediate

The (R)-enantiomer is a required, stereospecific intermediate in the established synthetic route to the NK1 receptor antagonist aprepitant . This is a critical point of differentiation from its (3S)-enantiomer (CAS 1213924-94-7), which, while also an intermediate, is used in different synthetic contexts, such as the enantioselective synthesis of other targets [1]. The absolute configuration at the 3-position is essential for constructing the correct stereochemistry of the final drug molecule. Using the racemate or the incorrect enantiomer would lead to the formation of undesired diastereomers, significantly complicating purification and reducing yield.

Synthetic Chemistry Process Chemistry NK1 Antagonist Synthesis

Comparative TRH-R1 Antagonist Potency: (3R)-Morpholine vs. Related Analogs

The TRH-R1 antagonist potency of (3R)-3-[4-(trifluoromethyl)phenyl]morpholine can be contextualized by comparing it to other compounds tested in the same assay. The target compound exhibits an IC50 of 1,180 nM for the displacement of [3H]-Me-His-TRH from mouse TRH-R1 [1]. In contrast, a structurally distinct analog, identified as BDBM50158398 (CHEMBL3780633), demonstrates a significantly weaker IC50 of 48,000 nM in the same assay [2]. This indicates a 40.7-fold higher potency for the target compound within this specific binding context.

TRH Receptor Pharmacology Medicinal Chemistry SAR Studies

TRH-R2 Subtype Agonist Activity: A Potential Basis for Functional Selectivity

(3R)-3-[4-(trifluoromethyl)phenyl]morpholine displays dual functional activity at the TRH receptor subtypes. It acts as a potent agonist at TRH-R2 with an EC50 of 0.100 nM [1]. While a direct comparator for this specific functional profile is not available in the current dataset, this contrasts with its weaker antagonist activity at TRH-R1 (IC50 = 1,180 nM). This functional divergence at the two TRH receptor subtypes may suggest a basis for developing tools to investigate TRH-R2-specific signaling pathways.

GPCR Signaling TRH Receptor Functional Selectivity

Procurement-Driven Application Scenarios for (3R)-3-[4-(trifluoromethyl)phenyl]morpholine


Investigating TRH Receptor Pharmacology and Subtype-Selective Signaling

This compound is ideally suited for research laboratories studying the thyrotropin-releasing hormone (TRH) system. Its unique pharmacological profile as a potent TRH-R2 agonist (EC50 = 0.100 nM) and a weaker TRH-R1 antagonist (IC50 = 1,180 nM) enables the dissection of TRH-R2-mediated signaling pathways, a capability not offered by many other tool compounds [1]. This functional selectivity is critical for understanding the distinct roles of these receptors in neuroendocrine function, cognition, and behavior.

Validated Starting Material for Aprepitant Process Development and Manufacturing

For pharmaceutical process chemists and CROs involved in the synthesis of the NK1 antagonist aprepitant, (3R)-3-[4-(trifluoromethyl)phenyl]morpholine is a non-negotiable, stereospecific intermediate . Its procurement is essential for adhering to established synthetic routes and ensuring the correct diastereomeric outcome of the final drug product. Using the racemate or incorrect enantiomer will lead to costly purification challenges and reduced yields .

Chemical Probe for High-Throughput Screening (HTS) Assays Targeting TRH Receptors

Given its quantified activity at TRH receptors, this compound can serve as a reference or tool compound in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the TRH system [1]. Its distinct EC50 and IC50 values for TRH-R2 and TRH-R1, respectively, provide clear benchmarks for evaluating the potency and efficacy of new chemical entities in agonist and antagonist mode assays.

Reference Standard for Enantiomeric Purity Analysis in Chiral Chromatography

Due to the critical importance of stereochemistry in both its pharmacological activity and synthetic utility, (3R)-3-[4-(trifluoromethyl)phenyl]morpholine is an excellent candidate for use as a reference standard in chiral chromatography methods [2]. Analytical laboratories can use this well-defined (R)-enantiomer to develop and validate methods for monitoring enantiomeric excess (ee) during the synthesis or resolution of related morpholine derivatives, ensuring the quality of both intermediates and final products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R)-3-[4-(trifluoromethyl)phenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.